molecular formula C19H27N3O3 B4178407 N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide

N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide

Número de catálogo B4178407
Peso molecular: 345.4 g/mol
Clave InChI: FQAHYAKNJNQJRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide (also known as CPP-109) is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound called γ-aminobutyric acid (GABA) and is known to modulate the activity of the enzyme GABA aminotransferase (GABA-AT).

Mecanismo De Acción

CPP-109 works by inhibiting the activity of the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-109 increases the levels of GABA in the brain, which has a calming effect and reduces the cravings for drugs and alcohol.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to decreased anxiety and improved mood. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs and alcohol. Additionally, CPP-109 has been shown to have anti-convulsant properties, making it a potential treatment for epilepsy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using CPP-109 in lab experiments is that it is a selective inhibitor of GABA-AT, meaning it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in addiction and other neurological disorders. However, one limitation of using CPP-109 is that it has a short half-life and needs to be administered frequently, which can make it difficult to use in long-term studies.

Direcciones Futuras

There are several future directions for research on CPP-109. One area of interest is the potential use of CPP-109 in the treatment of other addictive substances, such as opioids and nicotine. Additionally, there is ongoing research into the optimal dosing and administration of CPP-109 for addiction treatment. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT, which could lead to the development of more effective treatments for addiction and other neurological disorders.
Conclusion:
In conclusion, CPP-109 is a compound with significant potential for the treatment of addiction and other neurological disorders. Its ability to modulate the activity of GABA-AT has been shown to reduce drug-seeking behavior and improve mood and anxiety. While there are limitations to its use in lab experiments, CPP-109 remains a valuable tool for studying the role of GABA in addiction and other neurological disorders. Ongoing research into its therapeutic applications and mechanisms of action will continue to shed light on its potential benefits.

Aplicaciones Científicas De Investigación

CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically cocaine and alcohol addiction. It has been shown to reduce drug-seeking behavior in animal models and has also been tested in human clinical trials. CPP-109 has also been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and schizophrenia.

Propiedades

IUPAC Name

N-cyclohexyl-N-methyl-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-20(16-8-4-2-5-9-16)19(23)15-10-11-17(18(14-15)22(24)25)21-12-6-3-7-13-21/h10-11,14,16H,2-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAHYAKNJNQJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-3-nitro-4-piperidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 6
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.